

N-Formyl Tranexamic Acid: A Technical Guide to its Presumed Antifibrinolytic Potency

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Compound of Interest

Compound Name: *N-Formyl tranexamic acid*

Cat. No.: *B15293070*

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Disclaimer: As of October 2025, a comprehensive review of scientific literature did not yield specific quantitative data on the antifibrinolytic potency of **N-Formyl tranexamic acid**. This technical guide is therefore predicated on the scientific hypothesis that **N-Formyl tranexamic acid** acts as a prodrug, which is hydrolyzed in vivo to release the active compound, tranexamic acid. The following data, experimental protocols, and mechanisms of action are based on the well-established properties of tranexamic acid.

Introduction

Tranexamic acid is a synthetic analog of the amino acid lysine and a well-established antifibrinolytic agent used to treat or prevent excessive blood loss in various clinical scenarios, including surgery, trauma, and heavy menstrual bleeding.[1][2] Its mechanism of action involves the inhibition of fibrinolysis, the physiological process of breaking down blood clots.[1] **N-Formyl tranexamic acid**, as a derivative, is presumed to share this therapeutic endpoint by delivering tranexamic acid systemically. This guide provides an in-depth overview of the core antifibrinolytic properties of the active compound, tranexamic acid, intended for researchers, scientists, and drug development professionals.

Quantitative Antifibrinolytic Potency of Tranexamic Acid

The antifibrinolytic potency of tranexamic acid has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the scientific literature,

providing a baseline for the expected activity of its active form.

Table 1: In Vitro Antifibrinolytic Potency of Tranexamic Acid

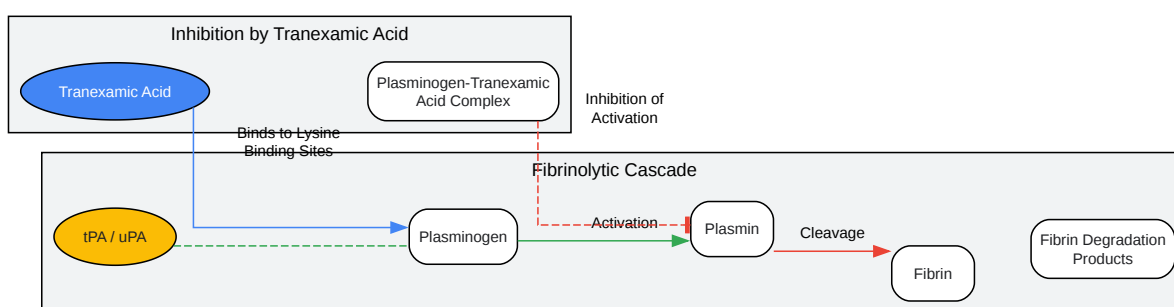
Assay Type	System	Fibrinolysis Inducer	Key Parameter	Value	Reference
Clot Lysis Assay	Human Plasma	Tissue Plasminogen Activator (tPA)	IC50	24.1 ± 1.1 μmol/L	[3]
Fibrin Plate Assay	Fibrin Plates	Tissue Homogenates (containing tPAs)	Concentration for 90% inhibition	25 mg/L	[4]
Plasma Turbidity Assay	Human Plasma	tPA	IC50	3.79 ± 0.17 mg/L	[4]
Thromboelastography (TEG)	Whole Blood	tPA	EC95 (Lysis Index at 30 min)	11.3 mg/L (adults)	[4]
Plasmin Generation Assay	Human Plasma	tPA	IC50 (EPP)	3.1–16.2 μg/mL	[5]

Table 2: In Vivo Antifibrinolytic Efficacy of Tranexamic Acid

Animal Model	Endpoint Measured	Effective Dose	Reference
Rat-tail bleeding model	Bleeding time reduction	100 mg/kg/h (infusion)	[3]
Mouse thrombosis model	Thrombus formation	Dose-dependent increase	[3]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of tranexamic acid is the competitive inhibition of plasminogen activation.[1] By binding to the lysine-binding sites on plasminogen, tranexamic acid prevents plasminogen from binding to fibrin, thereby inhibiting its conversion to plasmin, the active enzyme responsible for fibrin degradation.[6][7] This stabilizes the fibrin clot and reduces bleeding.[1]



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Mechanism of action of tranexamic acid.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifibrinolytic compounds like tranexamic acid.

In Vitro Clot Lysis Assay (Turbidimetric Method)

This assay measures the ability of a compound to inhibit the lysis of a pre-formed clot in plasma.

Materials:

- Human platelet-poor plasma

- Tissue Plasminogen Activator (tPA)
- Thrombin
- Calcium Chloride (CaCl₂)
- Test compound (e.g., Tranexamic Acid) dissolved in an appropriate vehicle
- 96-well microplate reader with temperature control (37°C) and absorbance measurement at 405 nm.

Procedure:

- Prepare serial dilutions of the test compound in buffer.
- In a 96-well plate, add human plasma, followed by the test compound at various concentrations.
- Initiate clotting by adding a solution of thrombin and CaCl₂.
- Immediately after clot formation (indicated by an increase in optical density), add tPA to induce fibrinolysis.
- Monitor the change in absorbance at 405 nm over time at 37°C. A decrease in absorbance indicates clot lysis.
- The time to 50% clot lysis is calculated for each concentration of the test compound.
- The IC₅₀ value (the concentration of the compound that inhibits clot lysis by 50%) is determined by plotting the lysis time against the compound concentration.

Thromboelastography (TEG) / Rotational Thromboelastometry (ROTEM)

These viscoelastic methods provide a global assessment of hemostasis, including clot formation, strength, and fibrinolysis in whole blood.

Materials:

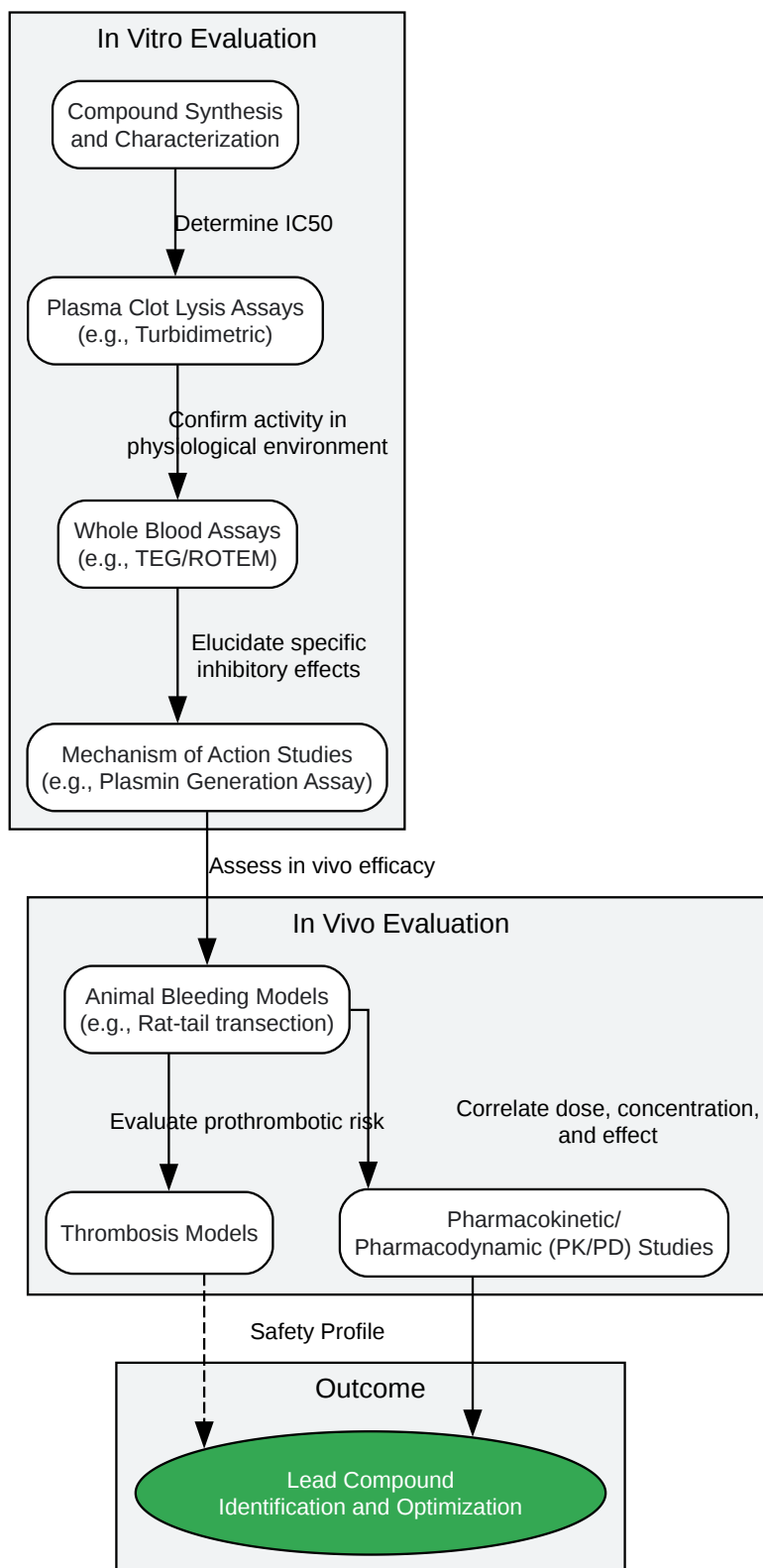
- Freshly drawn whole blood (citrated)
- Activator (e.g., kaolin, tissue factor)
- tPA (to induce hyperfibrinolysis)
- Test compound
- TEG or ROTEM analyzer

Procedure:

- Whole blood is pre-warmed to 37°C.
- The test compound and tPA are added to the blood sample.
- Clotting is initiated by the addition of an activator and recalcification.
- The sample is placed in the TEG/ROTEM analyzer, which measures the viscoelastic changes as the clot forms and lyses.
- Key parameters to analyze include:
 - Clotting Time (CT) / Reaction Time (R): Time to initial clot formation.
 - Clot Formation Time (CFT) / Kinetics (K): Time from the start of clotting until a certain clot firmness is reached.
 - Maximum Clot Firmness (MCF) / Maximum Amplitude (MA): Represents the ultimate strength of the clot.
 - Lysis Index at 30/60 minutes (LI30/LI60) / Clot Lysis (CL): Percentage of clot lysis at 30 or 60 minutes after MCF/MA, indicating the degree of fibrinolysis.
- The effect of the test compound on the lysis index is used to determine its antifibrinolytic activity.

Experimental Workflow

The evaluation of a potential antifibrinolytic agent like **N-Formyl tranexamic acid** would typically follow a structured experimental workflow.



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Typical experimental workflow for antifibrinolytic drug discovery.

Conclusion

While direct experimental data on the antifibrinolytic potency of **N-Formyl tranexamic acid** is currently unavailable, its structural similarity to tranexamic acid strongly suggests it functions as a prodrug. The extensive body of research on tranexamic acid provides a robust framework for understanding its presumed mechanism of action and for designing experiments to quantify the antifibrinolytic activity of **N-Formyl tranexamic acid**. Future studies should focus on direct in vitro and in vivo comparisons to tranexamic acid to elucidate its potential as a novel antifibrinolytic agent. Such research would need to confirm its conversion to tranexamic acid and evaluate if the N-formyl modification offers any advantages in terms of bioavailability, pharmacokinetics, or side-effect profile.

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